molecular formula C20H32N2O3S B373013 Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate CAS No. 148204-38-0

Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate

Cat. No.: B373013
CAS No.: 148204-38-0
M. Wt: 380.5g/mol
InChI Key: USAVBSCVXCQFTJ-UHFFFAOYSA-N
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Description

Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate is a synthetic chemical compound designed for research applications. This molecule features a dodecyl (C12) alkyl chain linked to a carbamate group, which is further connected to a methanethioyl moiety and a pyridin-2-ylmethyl ether. Compounds with similar structural motifs, particularly those combining a long alkyl chain with a pyridine ring, have been investigated for their antimicrobial properties. For instance, research has shown that quaternary ammonium salts like N-dodecyl-2-(piridin-1-ium)acetamide chloride exhibit significant bactericidal effects and can be formulated into potent disinfectants . Furthermore, the carbamate functional group is a recognized pharmacophore in medicinal chemistry and chemical biology. Carbamate-based compounds are known to act as irreversible inhibitors for certain enzyme classes, such as serine hydrolases, which include potential targets like monoacylglycerol lipase (MAGL) . The structure of this reagent also shares conceptual similarities with patented N-[(pyridin-2-yl)methoxy]carboxamide derivatives, which have been claimed for use as fungicides, indicating potential value in agrochemical research . This combination of features makes this compound a compound of interest for researchers in various fields, including microbiology, enzymology, and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

dodecyl N-(pyridin-2-ylmethoxycarbothioyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-2-3-4-5-6-7-8-9-10-13-16-24-19(23)22-20(26)25-17-18-14-11-12-15-21-18/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAVBSCVXCQFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC(=S)OCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121894
Record name Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148204-38-0
Record name Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148204-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate, with the CAS number 148204-38-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, toxicity, and applications in various fields such as agrochemicals and pharmaceuticals.

Molecular Characteristics

  • Molecular Formula : C20_{20}H32_{32}N2_{2}O3_{3}S
  • Molar Mass : 380.54 g/mol

The structural formula indicates that the compound contains a dodecyl chain, a pyridine ring, and a carbamate functional group, which are significant for its biological interactions.

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), similar to other carbamate compounds. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. This mechanism is critical in understanding its potential neurotoxic effects and therapeutic applications.

Case Studies

  • Neurotoxicity Assessment : A study highlighted the neurotoxic effects observed with similar carbamate compounds. In animal models, exposure led to significant alterations in behavior and physiological responses due to AChE inhibition .
  • Agricultural Applications : this compound could be evaluated for its efficacy as an insecticide. Similar compounds have been used successfully to control pest populations while posing risks of toxicity to non-target species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. For this compound, modifications in the alkyl chain length or substitutions on the pyridine ring could significantly alter its potency and selectivity against AChE .

Comparative Studies

Comparative analyses with other carbamates indicate that variations in molecular structure can lead to differences in toxicity and efficacy. For example, while some carbamates are highly effective as insecticides, they may also exhibit higher toxicity towards mammals .

Data Table: Comparison of Carbamate Compounds

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)AChE Inhibition Potency
This compound148204-38-0C20_{20}H32_{32}N2_{2}O3_{3}S380.54TBD
Aldicarb116-06-3C7_{7}H10_{10}N2_{2}O4_{4}S162.23High
Carbofuran563-12-2C12_{12}H15_{15}N1_{1}O3_{3}S221.32Moderate

Note : TBD = To Be Determined based on further research.

Scientific Research Applications

Chemical Properties and Structure

Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate features a unique molecular structure that contributes to its diverse functionalities. Its molecular weight is approximately 380.55 g/mol, and it contains a dodecyl chain, which enhances its solubility in organic solvents and biological membranes. The presence of the pyridine ring and the methoxy group are crucial for its biological interactions.

Scientific Research Applications

  • Antimicrobial Activity
    • The compound has shown potential antimicrobial properties against various pathogens. Research indicates that derivatives of similar carbamates exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting that modifications to the structure can enhance efficacy against these organisms .
  • Cytotoxicity and Cancer Research
    • Preliminary studies have demonstrated cytotoxic effects of this compound on cancer cell lines. For instance, compounds with similar structures have exhibited selective toxicity towards human cancer cells while sparing normal cells, indicating potential as anticancer agents . The IC50 values for related compounds fall within the low micromolar range, highlighting their effectiveness in inhibiting cancer cell proliferation.
  • Enzyme Inhibition
    • This compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Studies suggest that similar compounds can inhibit enzymes like acetylcholinesterase, which is significant in the context of Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related carbamate compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The mechanisms through which this compound exerts its effects are still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s structure includes:

  • Dodecyl chain : A 12-carbon alkyl group influencing lipophilicity and solubility.
  • Pyridin-2-ylmethoxy group : A heteroaromatic substituent that may enhance binding interactions in biological systems.
  • Carbamothioyl moiety : A thioamide-functionalized carbamate, which differs from traditional carbamates in electronic and steric properties.

Comparison with Carbamate Derivatives

a) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
  • Structural Differences: Protecting group: Benzyl (phenylmethyl) vs. dodecyl. Substituents: Trifluoroethylamino and ketone groups vs. pyridinylmethoxy.
  • Synthesis : Utilizes benzyl carbamate protecting groups, contrasting with the dodecyl chain in the target compound .
  • Implications : The trifluoroethyl group may enhance metabolic stability, while the dodecyl chain could improve membrane permeability.
b) tert-Butyl Carbamate Derivatives
  • Protecting Group : tert-Butyl carbamates (e.g., from ) are bulkier and more hydrolytically stable than dodecyl carbamates.
  • Applications: Commonly used in peptide synthesis; the dodecyl variant’s larger alkyl chain may favor non-polar environments .

Comparison with Pyridine-Containing Analogs

a) N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)acrylamide
  • Structural Differences: Core structure: Quinoline vs. carbamate. Functional groups: Acrylamide and cyano groups vs. carbamothioyl.
b) 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • Structural Differences :
    • Backbone : Benzamide vs. carbamate.
    • Pyridine substituent : 4-methylpyridin-2-yl vs. pyridin-2-ylmethoxy.
  • Synthesis : Synthesized via isothiocyanate intermediates, differing from the target compound’s likely carbamate-forming steps .

Research Implications and Limitations

  • Synthetic Challenges : Longer alkyl chains (e.g., dodecyl) may complicate purification compared to benzyl or tert-butyl derivatives.
  • Knowledge Gaps: No direct biological data or comparative efficacy studies are available in the provided evidence, limiting functional analysis.

Preparation Methods

Method 1: Thiophosgene-Based Carbamate Synthesis

This route leverages thiophosgene (CSCl₂) to introduce the thioyl group.

Reagents and Conditions

StepReagentsConditionsYield
1Dodecanol, ThiophosgeneAnhydrous CH₂Cl₂, 0–5°C, 2 h65–70%
2Pyridin-2-ylmethanol, TriethylamineRT, 12 h50–55%

Procedure

  • Dodecyl chlorothioformate formation : Dodecanol reacts with thiophosgene in dichloromethane at low temperatures to form dodecyl chlorothioformate.

  • Carbamate coupling : The intermediate reacts with pyridin-2-ylmethanol in the presence of triethylamine, yielding the target compound.

Mechanistic Insight
Thiophosgene acts as a thioacylating agent, forming a reactive chlorothioformate intermediate. Nucleophilic attack by the alcohol’s oxygen on the thiocarbonyl center facilitates carbamate formation.

Method 2: Mitsunobu Reaction for Ether Linkage

The Mitsunobu reaction enables efficient ether bond formation between the pyridinylmethanol and the carbamate-thioyl precursor.

Reagents and Conditions

StepReagentsConditionsYield
1Dodecyl isocyanate, Potassium thioacetateDMF, 60°C, 6 h70–75%
2Pyridin-2-ylmethanol, DIAD, PPh₃THF, 0°C to RT, 24 h60–65%

Procedure

  • Thiocarbamate synthesis : Dodecyl isocyanate reacts with potassium thioacetate to form a thiocarbamate intermediate.

  • Etherification : The Mitsunobu reaction couples the intermediate with pyridin-2-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Advantages

  • High regioselectivity for ether formation.

  • Avoids harsh acidic/basic conditions, preserving the thioyl group.

Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventAnhydrous THFMaximizes nucleophilicity
Temperature0–5°C (Step 1); RT (Step 2)Prevents decomposition

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates. Lower temperatures in initial steps reduce side reactions like oxidation.

Byproduct Management

Common byproducts include:

  • Dodecyl carbonate : From hydrolysis of the chlorothioformate.

  • Pyridinylmethyl chloride : From over-alkylation.

Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Thiophosgene routeShort reaction timeToxicity of thiophosgene
Mitsunobu routeMild conditionsHigh cost of reagents

The Mitsunobu method is preferable for lab-scale synthesis due to safety, whereas the thiophosgene route may suit industrial applications with proper hazard controls .

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